molecular formula C24H27NO3 B4647594 8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline

8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline

Cat. No. B4647594
M. Wt: 377.5 g/mol
InChI Key: QPYPUGJEIAPMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as AMQ-1 and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

AMQ-1 has been studied for its potential applications in various scientific research fields. One of the main areas of research is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that are involved in various physiological processes and are targets for many drugs. AMQ-1 has been shown to selectively activate a specific subtype of GPCR, called GPR40. This activation leads to the release of insulin and has potential applications in the treatment of diabetes.

Mechanism of Action

AMQ-1 binds to the GPR40 receptor and activates a signaling pathway that leads to the release of insulin. This pathway involves the activation of G proteins and the subsequent activation of intracellular signaling pathways. The exact mechanism of action of AMQ-1 is still being studied, but it is believed to involve the binding of AMQ-1 to a specific site on the GPR40 receptor.
Biochemical and Physiological Effects:
AMQ-1 has been shown to have various biochemical and physiological effects. In addition to its effects on insulin release, AMQ-1 has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. These effects are believed to be mediated through the activation of GPR40 and the subsequent activation of intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of AMQ-1 is its selectivity for GPR40. This selectivity allows for the specific activation of this receptor and the study of its downstream effects. However, one of the limitations of AMQ-1 is its potential toxicity. Studies have shown that high concentrations of AMQ-1 can lead to cell death, and further studies are needed to determine the safe concentration range for its use in scientific research.

Future Directions

There are many potential future directions for the study of AMQ-1. One area of research is in the development of drugs that target GPR40 for the treatment of diabetes. AMQ-1 has shown promise in this area, and further studies are needed to determine its efficacy and safety. Another area of research is in the study of the anti-inflammatory and anti-cancer effects of AMQ-1. These effects have potential applications in the treatment of various diseases, and further studies are needed to determine the mechanisms of action and potential therapeutic uses of AMQ-1.
Conclusion:
In conclusion, AMQ-1 is a synthetic compound that has been studied for its potential applications in scientific research. Its selectivity for GPR40 and its various biochemical and physiological effects make it a promising compound for further study. However, its potential toxicity and limitations must be taken into consideration when using it in lab experiments. The future directions of AMQ-1 include the development of drugs for the treatment of diabetes and the study of its anti-inflammatory and anti-cancer effects.

properties

IUPAC Name

8-[4-(4-methoxy-2-prop-2-enylphenoxy)butoxy]-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-4-8-20-17-21(26-3)13-14-22(20)27-15-5-6-16-28-23-10-7-9-19-12-11-18(2)25-24(19)23/h4,7,9-14,17H,1,5-6,8,15-16H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYPUGJEIAPMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCCOC3=C(C=C(C=C3)OC)CC=C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline
Reactant of Route 6
8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.